4-[4-(1H-Imidazol-1-yl)phenyl]-N-2-propyn-1-yl-2-pyrimidinamine
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Overview
Description
4-[4-(1H-Imidazol-1-yl)phenyl]-N-2-propyn-1-yl-2-pyrimidinamine is an organic compound belonging to the class of phenylimidazoles. These compounds are characterized by a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond
Preparation Methods
The synthesis of 4-[4-(1H-Imidazol-1-yl)phenyl]-N-2-propyn-1-yl-2-pyrimidinamine typically involves multiple steps. One common method starts with the preparation of 3-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-ones, which are then subjected to further reactions to introduce the pyrimidinamine moiety . The reaction conditions often involve the use of molecular oxygen for oxidation and basic conditions for cyclization . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields.
Chemical Reactions Analysis
4-[4-(1H-Imidazol-1-yl)phenyl]-N-2-propyn-1-yl-2-pyrimidinamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by molecular oxygen or other oxidizing agents.
Reduction: Common reducing agents such as sodium borohydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Cyclization: Under basic conditions, cyclization reactions can occur, forming various cyclic derivatives
Common reagents used in these reactions include molecular oxygen, sodium borohydride, and various bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[4-(1H-Imidazol-1-yl)phenyl]-N-2-propyn-1-yl-2-pyrimidinamine has several scientific research applications:
Chemistry: It is used in the synthesis of various heterocyclic compounds and coordination polymers.
Biology: The compound has been evaluated for its antimicrobial activities and phosphodiesterase inhibition.
Medicine: It shows potential as a therapeutic agent due to its biological activities.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-[4-(1H-Imidazol-1-yl)phenyl]-N-2-propyn-1-yl-2-pyrimidinamine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity or modulating their function. For example, it has been shown to inhibit phosphodiesterase, leading to various biological effects . The pathways involved in its action include signal transduction and metabolic pathways.
Comparison with Similar Compounds
4-[4-(1H-Imidazol-1-yl)phenyl]-N-2-propyn-1-yl-2-pyrimidinamine can be compared with other phenylimidazole derivatives. Similar compounds include:
4-(1H-Imidazol-1-yl)phenol: This compound has similar structural features but different functional groups.
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one: Another derivative with distinct biological activities.
N-1 phenyl substituted imidazoles: These compounds have various substitutions at the imidazole ring and exhibit different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
IUPAC Name |
4-(4-imidazol-1-ylphenyl)-N-prop-2-ynylpyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5/c1-2-8-18-16-19-9-7-15(20-16)13-3-5-14(6-4-13)21-11-10-17-12-21/h1,3-7,9-12H,8H2,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHQFSQJQKGFAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=NC=CC(=N1)C2=CC=C(C=C2)N3C=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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